1-[(1-Cyclopropylethyl)amino]propan-2-ol 1-[(1-Cyclopropylethyl)amino]propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527200
InChI: InChI=1S/C8H17NO/c1-6(10)5-9-7(2)8-3-4-8/h6-10H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

1-[(1-Cyclopropylethyl)amino]propan-2-ol

CAS No.:

Cat. No.: VC16527200

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-Cyclopropylethyl)amino]propan-2-ol -

Specification

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 1-(1-cyclopropylethylamino)propan-2-ol
Standard InChI InChI=1S/C8H17NO/c1-6(10)5-9-7(2)8-3-4-8/h6-10H,3-5H2,1-2H3
Standard InChI Key JQBMEBUMNOGPCY-UHFFFAOYSA-N
Canonical SMILES CC(CNC(C)C1CC1)O

Introduction

Chemical Structure and Physical Properties

The compound’s IUPAC name, 1-[(1-cyclopropylethyl)amino]propan-2-ol, reflects its branched architecture: a cyclopropane ring fused to an ethylamine chain, which is linked to a secondary alcohol. The cyclopropane ring introduces significant steric strain and electronic effects, influencing its reactivity. Key physical properties include:

PropertyValueSource
Molecular FormulaC8H17NO\text{C}_8\text{H}_{17}\text{NO}
Molecular Weight143.23 g/mol
CAS Registry NumberNot publicly disclosed
Boiling PointUndetermined
DensityUndetermined

The absence of published thermodynamic data suggests this compound remains under active investigation, with industrial synthesis protocols often proprietary.

Synthesis and Industrial Production

Industrial synthesis typically involves reacting 1-cyclopropylethylamine with propylene oxide under controlled conditions. The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by acid-catalyzed ring opening:

1-Cyclopropylethylamine+Propylene OxideH+1-[(1-Cyclopropylethyl)amino]propan-2-ol\text{1-Cyclopropylethylamine} + \text{Propylene Oxide} \xrightarrow{\text{H}^+} \text{1-[(1-Cyclopropylethyl)amino]propan-2-ol}

Large-scale production employs continuous flow reactors to optimize heat transfer and minimize byproducts. Catalysts such as Lewis acids (e.g., BF3\text{BF}_3) may accelerate the reaction, though yields remain unspecified in public literature. Post-synthesis purification often involves fractional distillation or chromatographic techniques.

Chemical Reactivity and Functionalization

The compound’s amino and alcohol groups enable diverse transformations:

  • Oxidation: The secondary alcohol oxidizes to a ketone (e.g., using Jones reagent), forming 1-[(1-cyclopropylethyl)amino]propan-2-one, a precursor for heterocyclic synthesis .

  • Reduction: Catalytic hydrogenation of the cyclopropane ring remains challenging due to ring strain but could yield open-chain analogs.

  • Acylation: The amine reacts with acyl chlorides to form amides, enhancing stability for pharmacological studies.

The cyclopropane ring participates in [2+1] cycloadditions and ring-opening reactions, offering routes to complex architectures. For example, photochemical activation induces ring opening to form alkenes, which undergo further functionalization.

Applications in Medicinal Chemistry and Drug Development

1-[(1-Cyclopropylethyl)amino]propan-2-ol serves as a building block for beta-blocker analogs, mirroring the core structure of propranolol . Its amine and alcohol groups mimic endogenous ligands, enabling interactions with G-protein-coupled receptors (GPCRs). Key findings include:

  • Enzyme Inhibition: The compound inhibits cytochrome P450 enzymes in vitro, suggesting utility in pharmacokinetic modulation.

  • Antimicrobial Activity: Derivatives exhibit moderate activity against Gram-positive bacteria, though structure-activity relationships (SAR) remain under exploration.

Comparative studies with analogs like 1-[(cyclohexylmethyl)amino]propan-2-ol (molecular weight: 171.28 g/mol) reveal that smaller cycloalkane rings enhance metabolic stability but reduce solubility.

Industrial and Specialty Chemical Applications

Beyond pharmaceuticals, this amino alcohol finds use in:

  • Agrochemicals: As a chiral auxiliary in herbicide synthesis, leveraging its stereochemical purity.

  • Polymer Chemistry: A chain-transfer agent in radical polymerization, controlling molecular weight distributions.

  • Perfumery: The cyclopropane moiety contributes to volatile organic compound (VOC) profiles in fragrance formulations.

Future Research Directions

Emerging opportunities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access (R)- and (S)-isomers for chiral drug production.

  • Bioconjugation: Leveraging the amine for antibody-drug conjugate (ADC) synthesis, targeting cancer therapeutics.

  • Computational Modeling: Density functional theory (DFT) studies to predict reaction pathways and optimize yields .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator